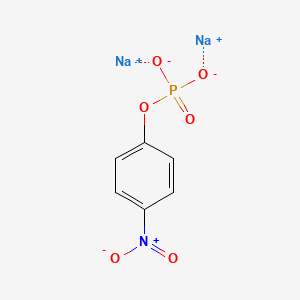
Disodium 4-nitrophenyl phosphate
概要
説明
Disodium 4-nitrophenyl phosphate, also known as pNPP, is a chromogenic substrate used in the colorimetric assay of phosphatases . It is used for determining alkaline phosphatase activity in human serum and protein tyrosine phosphatase activity . The hydrolysis of pNPP yields p-nitrophenol .
Synthesis Analysis
The synthesis of this compound involves a nitration reaction . The off-white solid is dissolved in deionized water, and the temperature is lowered to 0 °C in an ice water bath. A 12N sodium hydroxide solution is added dropwise, and the pH value of the reaction solution system is monitored by a pH meter .Molecular Structure Analysis
The molecular formula of this compound is C6H4NNa2O6P . The structure of the compound includes a phosphate group, which is O-esterified with a phenyl group .Chemical Reactions Analysis
When this compound reacts with alkaline phosphatase, a yellow water-soluble reaction product is formed . This reaction product absorbs light at 405 nm .Physical And Chemical Properties Analysis
This compound is soluble in water . It is sensitive to light and humidity . The reaction product of this compound and alkaline phosphatase can be detected photometrically at 405 nm wave length .科学的研究の応用
1. Characterization in Measuring Alkaline Phosphatase Activity
Disodium 4-nitrophenyl phosphate plays a crucial role in clinical chemistry, especially in measuring alkaline phosphatase activity in human serum. A study by Bowers, McComb, and Upretti (1981) examined various lots of 4-nitrophenyl phosphate to set specifications for its use in clinical laboratories. The study established that "acceptable" materials contained less than 0.3 mmol of 4-nitrophenol and less than 10 mmol of inorganic phosphate per mole, ensuring reliable results in alkaline phosphatase activity measurements (Bowers, McComb, & Upretti, 1981).
2. Structural Analysis
Zimmerman et al. (2006) conducted a structural analysis of disodium 4-nitrophenylphosphate hexahydrate, revealing the conformational properties of its 4-nitrophenyl groups and phosphate groups. This study contributes to the understanding of the molecular structure of this compound, which is essential for its application in various biochemical and pharmacological research (Zimmerman et al., 2006).
3. Role in Enzymatic Reactions
This compound's role in enzymatic reactions has been widely studied. For instance, Kerr, Lim, Reid, and Chen (1993) explored its hydrolysis in frozen sugar and maltodextrin solutions, providing insights into the reaction kinetics of food polymer solutions (Kerr, Lim, Reid, & Chen, 1993). Additionally, Randolph, Blanch, Prausnitz, and Wilke (1985) found that alkaline phosphatase remains active in a supercritical carbon dioxide solvent system, catalyzing the reaction of this compound to produce 4-nitrophenol (Randolph, Blanch, Prausnitz, & Wilke, 1985).
4. Application in Bio-Mimetic Environmental Decontamination
Tafesse and Deppa (2004) explored the use of this compound in bio-mimetic models for environmental decontamination. Their research investigated reactions of metal ions and polymetallic complexes forthe hydrolysis of 4-nitrophenyl phosphate in microemulsions and aqueous media. This study provides valuable insights into potential applications for environmental remediation, particularly in sites contaminated with chemical warfare agents such as organophosphates (Tafesse & Deppa, 2004).
5. Investigation in Cytochemical Studies
Firth and Marland (1975) examined the hydrolysis of disodium p-nitrophenyl phosphate in studies related to the cytochemical demonstration of transport adenosine triphosphatase. Their research differentiated between various types of enzyme activities based on their response to inhibitors and cations, contributing to the understanding of enzyme dynamics in biological systems (Firth & Marland, 1975).
6. Utilization in Protein Tyrosine Phosphatases Assays
Lountos, Cherry, Tropea, and Waugh (2015) presented the crystal structure of human dual-specificity phosphatase 22 complexed with 4-nitrophenyl phosphate. This study sheds light on how this compound serves as a phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases, highlighting its role in biochemical research and the development of enzyme inhibitors (Lountos, Cherry, Tropea, & Waugh, 2015).
作用機序
Target of Action
Disodium 4-Nitrophenylphosphate, also known as PNPP, primarily targets phosphatases , including both acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
PNPP acts as a chromogenic substrate for phosphatases . In the presence of these enzymes, PNPP is hydrolyzed, resulting in the release of 4-nitrophenol , a yellow-colored compound . This color change can be detected spectrophotometrically, making PNPP a valuable tool for enzyme assays .
Biochemical Pathways
The primary biochemical pathway affected by PNPP is the phosphatase-mediated hydrolysis pathway . The hydrolysis of PNPP by phosphatases results in the production of 4-nitrophenol, which can be quantified to measure the activity of the phosphatase enzyme .
Pharmacokinetics
It’s important to note that pnpp is highly soluble in water, which facilitates its use in various aqueous solutions for biochemical assays .
Result of Action
The hydrolysis of PNPP by phosphatases produces a yellow-colored product, 4-nitrophenol . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes and disease states .
Action Environment
The action of PNPP is influenced by several environmental factors. For instance, the pH of the solution can affect the activity of the phosphatases and thus the rate of PNPP hydrolysis . Additionally, temperature can impact enzyme activity and stability . Therefore, these factors must be carefully controlled during biochemical assays involving PNPP .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Disodium 4-Nitrophenylphosphate plays a crucial role in biochemical reactions, particularly as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It interacts with enzymes such as alkaline phosphatases and acid phosphatases . The nature of these interactions involves the compound serving as a substrate, which is then acted upon by the enzymes to produce a color change .
Cellular Effects
In cellular processes, Disodium 4-Nitrophenylphosphate is used to detect alkaline phosphatase-conjugated antibodies in enzyme-linked immunosorbent assays (ELISAs) . It influences cell function by providing a means to measure enzyme activity, which can be critical in understanding cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Disodium 4-Nitrophenylphosphate involves its conversion by phosphatase enzymes into a yellow-colored product . This process can be used to measure the activity of these enzymes, providing insights into enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Disodium 4-Nitrophenylphosphate can be observed through changes in color indicative of enzyme activity .
Metabolic Pathways
Disodium 4-Nitrophenylphosphate is involved in the metabolic pathways of phosphatase enzymes
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 4-nitrophenyl phosphate involves the reaction between 4-nitrophenol and phosphoric acid, followed by the addition of sodium hydroxide to form the disodium salt.", "Starting Materials": [ "4-nitrophenol", "phosphoric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenol in a mixture of water and ethanol.", "Step 2: Add phosphoric acid to the solution and stir at room temperature for several hours.", "Step 3: Add sodium hydroxide to the mixture until the pH reaches 7-8.", "Step 4: Filter the solution to remove any solid impurities.", "Step 5: Evaporate the solvent to obtain Disodium 4-nitrophenyl phosphate as a solid." ] } | |
CAS番号 |
4264-83-9 |
分子式 |
C6H6NNaO6P |
分子量 |
242.08 g/mol |
IUPAC名 |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12); |
InChIキー |
AWUNJKAFDDEHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na] |
外観 |
Solid powder |
その他のCAS番号 |
4264-83-9 |
物理的記述 |
Hexahydrate: Solid; [Sigma-Aldrich MSDS] |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
54306-27-3 |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



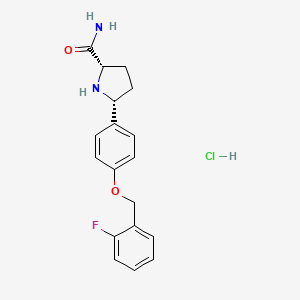
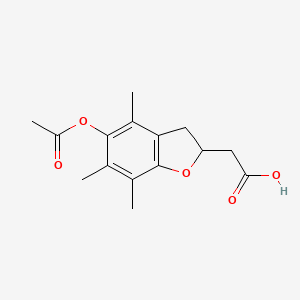
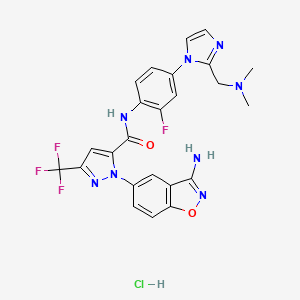
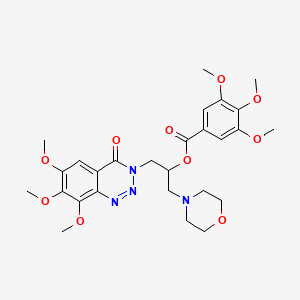
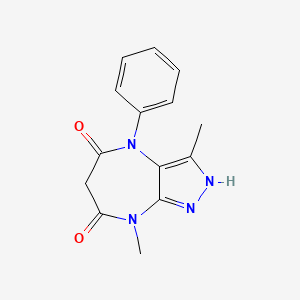
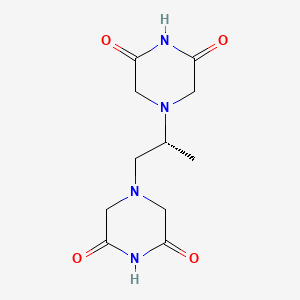
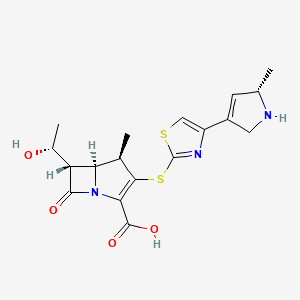
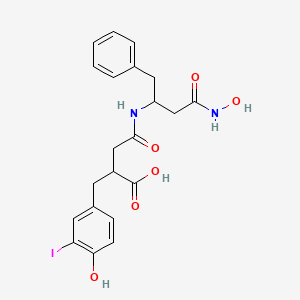


![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678848.png)

![3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1678851.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)